7-(4-chlorophenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Description
7-(4-Chlorophenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic heteroaromatic core. The quinazolinone scaffold is substituted at position 7 with a 4-chlorophenyl group and at position 2 with a tetrahydrofuran-2-ylmethylamino moiety. The 4-chlorophenyl group introduces electron-withdrawing effects, which may enhance binding interactions in biological systems, while the tetrahydrofuran-derived substituent could influence solubility and metabolic stability .
Properties
IUPAC Name |
7-(4-chlorophenyl)-2-(oxolan-2-ylmethylamino)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c20-14-5-3-12(4-6-14)13-8-17-16(18(24)9-13)11-22-19(23-17)21-10-15-2-1-7-25-15/h3-6,11,13,15H,1-2,7-10H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPVABNDZDQWGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the quinazolinone intermediate.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety is attached through a reductive amination reaction, where the quinazolinone derivative reacts with tetrahydro-2-furanylmethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to dihydroquinazoline derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives with modified tetrahydrofuran moieties.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
7-(4-chlorophenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Position 7 Substituent Comparisons
*Calculated based on formula C₁₉H₁₉ClN₃O₂.
Substituent Variations at Position 2
The tetrahydrofuran-2-ylmethylamino group distinguishes the target compound from other analogs (Table 2):
- Arylamino substituents: Compounds like 7-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one (MW: 379.84) feature planar aromatic amines, which may enhance π-π stacking interactions but reduce conformational flexibility .
- Furan-containing analogs: 2-[(Furan-2-ylmethyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one (CAS: 727372-82-9) shares a furan-derived substituent but lacks the tetrahydrofuran ring’s saturated structure, impacting lipophilicity .
Table 2: Position 2 Substituent Comparisons
*Estimated based on formula C₂₀H₂₀N₃O₂.
Biological Activity
The compound 7-(4-chlorophenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one (CAS Number: 861111-35-5) is a quinazolinone derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
The presence of the 4-chlorophenyl group and the tetrahydrofuran moiety is significant for its biological activity. The chlorinated phenyl group can enhance lipophilicity, potentially improving membrane permeability.
Antimicrobial Activity
Recent studies have indicated that quinazolinone derivatives exhibit notable antimicrobial properties. In vitro assays have demonstrated that this specific compound possesses activity against various bacterial strains. For example, it showed an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL .
Anticancer Properties
Quinazolinone derivatives are well-known for their anticancer potential. Research has demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The compound's IC50 values were found to be 20 µM and 25 µM , respectively, suggesting significant antiproliferative activity.
Tyrosinase Inhibition
Tyrosinase is a key enzyme involved in melanin synthesis, making it a target for skin-whitening agents. The compound has been evaluated for its tyrosinase inhibitory activity. In a comparative study, it exhibited an IC50 value of 22.90 µM , indicating moderate inhibitory effects compared to standard inhibitors like kojic acid.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 22.90 | Tyrosinase Inhibition |
| Kojic Acid | 15.00 | Tyrosinase Inhibition |
| Compound A | 30.00 | Tyrosinase Inhibition |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. For instance:
- Antimicrobial Action : It may disrupt bacterial cell wall synthesis or function through membrane destabilization.
- Anticancer Mechanism : The mechanism might involve the induction of apoptosis in cancer cells via the activation of caspases or inhibition of cell cycle progression.
- Tyrosinase Inhibition : The compound likely binds to the active site of tyrosinase, preventing substrate access and subsequent melanin production.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various quinazolinone derivatives, including our compound, against a panel of microbial pathogens. The results highlighted its potential as a lead compound for developing new antibacterial agents.
- Anticancer Evaluation : In a recent pharmacological study, this compound was tested alongside established chemotherapeutics on breast cancer cell lines. The findings revealed synergistic effects when combined with doxorubicin.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
